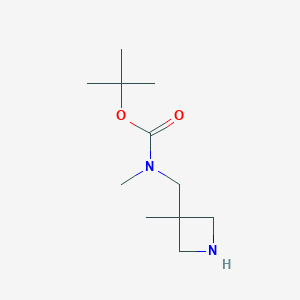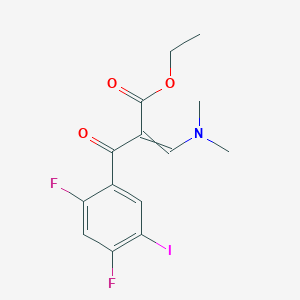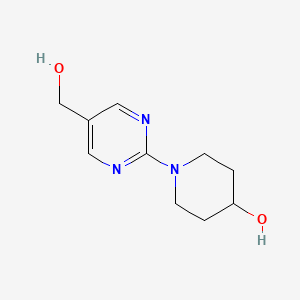![molecular formula C8H8ClN3O2 B1395356 [3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methanol hydrochloride CAS No. 1306603-46-2](/img/structure/B1395356.png)
[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methanol hydrochloride
Overview
Description
[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methanol hydrochloride is a useful research compound. Its molecular formula is C8H8ClN3O2 and its molecular weight is 213.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with camp-dependent protein kinase catalytic subunit alpha and camp-dependent protein kinase inhibitor alpha . These proteins play crucial roles in various cellular processes, including the regulation of metabolism, gene expression, and cell cycle progression .
Mode of Action
Based on the targets mentioned above, it can be inferred that this compound may interact with these proteins, potentially altering their function and leading to changes in the cellular processes they regulate .
Biochemical Pathways
Given its potential targets, it may influence pathways related to cellular metabolism, gene expression, and cell cycle progression .
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound, its distribution within the body, its metabolic transformation, and its eventual elimination from the body .
Result of Action
Similar compounds have shown anticancer activity, suggesting that this compound may also have potential therapeutic effects .
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s activity .
The compound’s potential interaction with key proteins and its observed anticancer activity suggest promising avenues for future investigation .
Biochemical Analysis
Biochemical Properties
[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methanol hydrochloride plays a crucial role in biochemical reactions, particularly in the context of antimicrobial and anticancer activities. This compound interacts with several enzymes and proteins, including caspases, which are involved in apoptosis, and various bacterial enzymes that are essential for cell wall synthesis . The interaction with caspases, for instance, leads to the activation of apoptotic pathways, making it a potential candidate for cancer therapy . Additionally, its interaction with bacterial enzymes disrupts cell wall synthesis, contributing to its antimicrobial properties .
Cellular Effects
The effects of this compound on cellular processes are profound. In cancer cells, this compound has been shown to induce apoptosis by activating caspase-3, leading to programmed cell death . It also affects cell signaling pathways, particularly those involved in cell proliferation and survival. In bacterial cells, the compound disrupts cell wall synthesis, leading to cell lysis and death . Furthermore, it influences gene expression by modulating the activity of transcription factors involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their activity and leading to the disruption of essential cellular processes . For example, its binding to caspase-3 results in the activation of the apoptotic pathway, while its interaction with bacterial enzymes inhibits cell wall synthesis . Additionally, the compound can modulate gene expression by interacting with transcription factors and altering their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over extended periods due to degradation . Long-term studies have shown that continuous exposure to the compound can lead to sustained apoptotic activity in cancer cells and prolonged antimicrobial effects in bacterial cultures . The compound’s efficacy may diminish over time due to the development of resistance in bacterial populations .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anticancer and antimicrobial activities without notable toxicity . At higher doses, toxic effects such as liver and kidney damage have been observed . Threshold effects have been identified, indicating that there is an optimal dosage range for therapeutic efficacy without adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . The compound interacts with enzymes such as cytochrome P450 oxidases, which facilitate its breakdown and elimination . These metabolic processes can influence the compound’s bioavailability and efficacy .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound is actively transported into cells via membrane transporters and can accumulate in specific tissues, such as the liver and kidneys . Its distribution is influenced by factors such as tissue perfusion and the presence of binding proteins that facilitate its uptake and retention .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . It can also be found in the nucleus, where it influences gene expression by interacting with transcription factors . Post-translational modifications and targeting signals play a role in directing the compound to specific subcellular compartments .
Properties
IUPAC Name |
(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2.ClH/c12-5-7-10-8(11-13-7)6-1-3-9-4-2-6;/h1-4,12H,5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOFCMAMFPLPWIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NOC(=N2)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


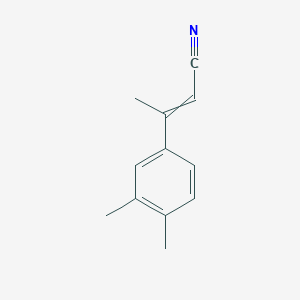
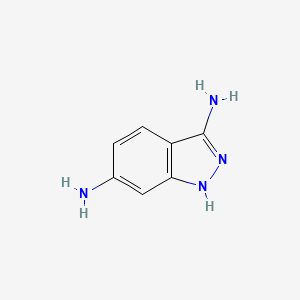
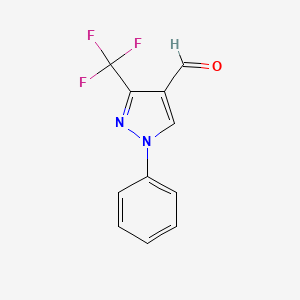
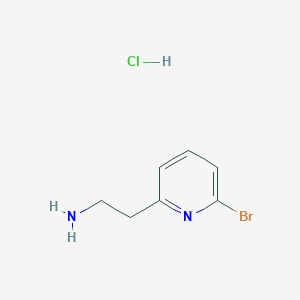
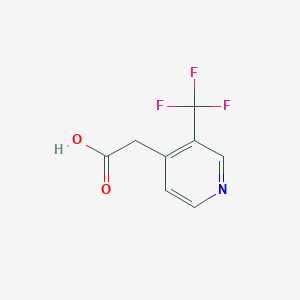
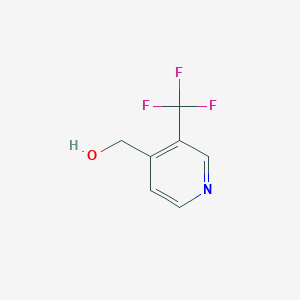



![Cyclopentanone, 2,5-bis[2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-](/img/structure/B1395285.png)
